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Compound of Interest

Compound Name: 4-Nitroindole

Cat. No.: B016737 Get Quote

Application Notes: Synthesis of 4-Nitroindole
Introduction 4-Nitroindole is a key heterocyclic compound and a valuable intermediate in the

synthesis of various biologically active molecules, including therapeutic agents and dyes.[1] It

serves as a precursor for the preparation of tryptophan dioxygenase inhibitors with potential as

anticancer immunomodulators, protein kinase C (PKC) inhibitors, and CGRP receptor

antagonists.[2] This document provides a detailed protocol for the synthesis of 4-nitroindole,

primarily based on the well-established Reissert-type indole synthesis. The procedure involves

the formation of an imidate ester from 2-methyl-3-nitroaniline, followed by cyclization to yield

the target compound.[3]

Data Presentation
A summary of the key quantitative data associated with the synthesis and characterization of 4-
nitroindole is provided below.
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Parameter
Step 1:
Intermediate
Synthesis

Step 2: 4-
Nitroindole
Synthesis

Final Product
Characterizati
on

Reference

Starting Material
2-Methyl-3-

nitroaniline

Ethyl N-(2-

methyl-3-

nitrophenyl)formi

midate

- [3]

Key Reagents
Triethyl

orthoformate

Diethyl oxalate,

Potassium

ethoxide

- [3]

Solvent(s) None (neat)

Dimethylformami

de (DMF),

Dimethyl

sulfoxide

(DMSO)

- [3]

Reaction

Temperature
120°C ca. 40°C - [3]

Reaction Time ~1 hour 1 hour - [3]

Product Yield 88%
71% (after

sublimation)
- [3]

Appearance - - Yellow crystals [3]

Molecular

Formula
- - C₈H₆N₂O₂ [2]

Molecular Weight - - 162.15 g/mol [2]

Melting Point 57–58°C -

204–205°C

(sublimed), 205-

207°C (lit.)

[2][3]

Experimental Protocols
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This procedure details a two-step synthesis adapted from a verified method.[3] All operations

involving hazardous materials should be conducted in a well-ventilated fume hood with

appropriate personal protective equipment.[3]

Materials and Reagents

2-Methyl-3-nitroaniline

Triethyl orthoformate

Diethyl oxalate

Potassium ethoxide

Anhydrous Dimethylformamide (DMF)

Anhydrous Dimethyl sulfoxide (DMSO)

Hydrochloric acid (HCl)

Sodium bicarbonate (NaHCO₃)

Anhydrous sodium sulfate (Na₂SO₄)

Ethanol

Round-bottom flasks

Distillation apparatus

Magnetic stirrer with heating

Beakers and standard laboratory glassware

Sublimation apparatus

Step 1: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate (Intermediate)
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Reaction Setup: In a 500-mL round-bottom flask equipped with a distillation head, add 152 g

(1.0 mol) of 2-methyl-3-nitroaniline and 222 g (1.5 mol) of triethyl orthoformate.

Reaction: Heat the mixture to 120°C. Ethanol will begin to distill off as it is formed.

Ethanol Removal: Continue heating and distill off all the ethanol produced over

approximately 1 hour.

Purification: Once the ethanol distillation ceases, purify the remaining residue by fractional

vacuum distillation. Collect the fraction that distills at 156–158°C/6 mm Hg.

Product: The product, ethyl N-(2-methyl-3-nitrophenyl)formimidate, is a light-yellow oil that

solidifies on cooling (mp 57–58°C). The expected yield is approximately 184 g (88%).[3]

Step 2: Synthesis of 4-Nitroindole

Reagent Preparation: In a 200-mL beaker, prepare a solution of 22 g (0.15 mol) of diethyl

oxalate in 50 mL of dry dimethylformamide. While cooling and stirring vigorously, add 11 g

(0.13 mol) of potassium ethoxide.

Reaction Setup: In a separate 250-mL flask, dissolve 20.8 g (0.10 mol) of the ethyl N-(2-

methyl-3-nitrophenyl)formimidate prepared in Step 1 in 75 mL of dry dimethyl sulfoxide.

Cyclization Reaction: Immediately (within seconds) pour the diethyl oxalate/potassium

ethoxide solution into the flask containing the formimidate. The solution will turn a deep-red

color.

Heating: Stir the resulting solution for 1 hour at approximately 40°C.[3] Exceeding this

temperature may lead to the formation of by-products.[3] The reaction can be monitored by

TLC (CH₂Cl₂).[3]

Workup: After 1 hour, cool the reaction mixture and pour it into a stirred solution of 15 mL of

concentrated HCl in 500 mL of water.

Hydrolysis: Heat the acidic mixture to 80–90°C for 30 minutes to hydrolyze intermediate

products.
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Neutralization and Precipitation: Cool the solution and neutralize it by carefully adding solid

sodium bicarbonate until the pH is approximately 7. The crude 4-nitroindole will precipitate

as a brownish-yellow solid.

Isolation: Filter the solid product and dry it. The crude yield is approximately 16.3 g (nearly

100%).[3]

Purification

Sublimation: The crude product can be effectively purified by sublimation at 170°C/0.5 mm

Hg. This method yields yellow crystals with a melting point of 204–205°C. The recovery after

sublimation is approximately 71%.[3]

Recrystallization: Alternatively, the crude 4-nitroindole can be recrystallized from methanol,

ethanol, or acetonitrile to yield brownish-yellow crystals with a melting point of 204–206°C.[3]

Visualizations
Synthesis Pathway of 4-Nitroindole

The following diagram illustrates the two-step chemical synthesis route from 2-methyl-3-

nitroaniline to 4-nitroindole.
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2-Methyl-3-nitroaniline Triethyl orthoformate

Ethyl N-(2-methyl-3-nitrophenyl)formimidate
(Intermediate)

1. Diethyl oxalate, KOEt
2. H₃O⁺, Heat

4-Nitroindole

Step 1: Imidate Formation
(120°C)

Step 2: Reissert-type Cyclization
(~40°C)

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of 4-nitroindole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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